An In-depth Technical Guide on the Structure Elucidation of 4-(4-Amino-2-methylphenyl)morpholin-3-one
An In-depth Technical Guide on the Structure Elucidation of 4-(4-Amino-2-methylphenyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 4-(4-Amino-2-methylphenyl)morpholin-3-one. Due to the limited availability of specific experimental data for this particular analog in publicly accessible literature, this paper focuses on presenting a putative synthesis strategy and expected characterization data based on established chemical principles and analysis of the closely related and well-documented compound, 4-(4-aminophenyl)morpholin-3-one. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this and similar molecules.
Introduction
4-(4-Amino-2-methylphenyl)morpholin-3-one (CAS Number: 482308-10-1) is a derivative of the well-known pharmaceutical intermediate, 4-(4-aminophenyl)morpholin-3-one, a key building block in the synthesis of the anticoagulant drug Rivaroxaban. The introduction of a methyl group on the phenyl ring is anticipated to modulate the compound's physicochemical and pharmacological properties. A thorough structural elucidation is the cornerstone for understanding these properties and for its potential application in drug discovery and development.
This document outlines a proposed synthetic pathway and the expected analytical data that would be crucial for the definitive structural confirmation of 4-(4-Amino-2-methylphenyl)morpholin-3-one.
Proposed Synthesis Pathway
A plausible synthetic route for 4-(4-Amino-2-methylphenyl)morpholin-3-one can be conceptualized starting from commercially available 2-methyl-4-nitroaniline. The proposed multi-step synthesis is outlined below.
Caption: Proposed synthesis of 4-(4-Amino-2-methylphenyl)morpholin-3-one.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of 4-(4-Amino-2-methylphenyl)morpholin-3-one.
Step 1: Synthesis of N-(2-Hydroxyethyl)-2-methyl-4-nitroaniline To a solution of 2-methyl-4-nitroaniline in a suitable solvent (e.g., ethanol), ethylene oxide would be bubbled through at a controlled temperature. The reaction progress would be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the crude product purified by column chromatography.
Step 2: Synthesis of 2-((2-Hydroxyethyl)(2-methyl-4-nitrophenyl)amino)acetic acid The product from Step 1 would be reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) in an aqueous medium. The reaction mixture would be heated to ensure completion. Acidification of the reaction mixture would precipitate the desired carboxylic acid, which would then be filtered, washed, and dried.
Step 3: Synthesis of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one The carboxylic acid from Step 2 would undergo intramolecular cyclization. This could be achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane (DCM). The reaction would be stirred at room temperature until completion. The dicyclohexylurea byproduct would be filtered off, and the filtrate concentrated and purified.
Step 4: Synthesis of 4-(4-Amino-2-methylphenyl)morpholin-3-one The final step involves the reduction of the nitro group of 4-(2-Methyl-4-nitrophenyl)morpholin-3-one. A standard method would be catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere in a solvent such as ethanol or ethyl acetate. After the reaction is complete, the catalyst would be filtered off, and the solvent evaporated to yield the final product, 4-(4-Amino-2-methylphenyl)morpholin-3-one.
Structural Elucidation Data (Predicted)
The definitive identification of the synthesized compound would rely on a combination of spectroscopic techniques. The following tables summarize the expected data for 4-(4-Amino-2-methylphenyl)morpholin-3-one.
Physical and Chemical Properties
| Property | Predicted Value |
| CAS Number | 482308-10-1 |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Melting Point | 163-164 °C |
| Appearance | Off-white to pale yellow solid |
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~5.0 | s (br) | 2H | -NH₂ |
| ~4.2 | t | 2H | -N-CH₂-CH₂-O- |
| ~3.8 | t | 2H | -N-CH₂-CH₂-O- |
| ~3.5 | s | 2H | -O-CH₂-C=O |
| ~2.2 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (amide) |
| ~145 | Aromatic C-NH₂ |
| ~135 | Aromatic C-CH₃ |
| ~130 | Aromatic C-N |
| ~128 | Aromatic CH |
| ~115 | Aromatic CH |
| ~113 | Aromatic CH |
| ~67 | -O-CH₂-C=O |
| ~64 | -N-CH₂-CH₂-O- |
| ~49 | -N-CH₂-CH₂-O- |
| ~17 | -CH₃ |
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H stretch (amine) |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (amide) |
| ~1620 | Medium | N-H bend (amine) |
| ~1520 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-N stretch |
| ~1120 | Strong | C-O stretch |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 206.11 | [M]⁺ (Molecular ion) |
| 177.09 | [M - CHO]⁺ |
| 149.09 | [M - C₂H₃O₂]⁺ |
| 121.07 | [C₇H₇N₂]⁺ |
Experimental Workflow for Structure Elucidation
The logical flow for the synthesis and confirmation of 4-(4-Amino-2-methylphenyl)morpholin-3-one is depicted in the following diagram.
Caption: Workflow for synthesis and structural elucidation.
